(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid;hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
Enalaprilat is the active metabolite of the orally available pro-drug, enalapril. Used in the treatment of hypertension, enalapril is an ACE inhibitor that prevents Angiotensin Converting Enzyme (ACE) from transforming angiotensin I into angiotensin II. As angiotensin II is responsible for vasoconstriction and sodium reabsorption in the proximal tubule of the kidney, down-regulation of this protein results in reduced blood pressure and blood fluid volume |
|---|---|
CAS No. |
84680-54-6 |
Molecular Formula |
C18H26N2O6 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C18H24N2O5.H2O/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);1H2/t12-,14-,15-;/m0./s1 |
InChI Key |
MFNXXPRUKGSARH-XJPBFQKESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O.O |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O.O |
Appearance |
Assay:≥98%A crystalline solid |
melting_point |
148 - 151 °C |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
Related CAS |
76420-72-9 (anhydrous) |
Synonyms |
1-(N-((S)-1-Carboxy-3-phenylpropyl)-L-alanyl)-L-proline dihydrate Enalaprilat Enalaprilat Anhydrous Enalaprilat Citrate, Anhydrous Enalaprilat Dihydrate Enalaprilat, (R)-Isomer, Anhydrous Enalaprilic Acid MK 422 MK-422 MK422 Pres iv Vasotec Xanef |
Origin of Product |
United States |
Synthetic Methodologies and Prodrug Activation Mechanisms
Chemical Synthesis Pathways for Enalaprilat (B1671235) Dihydrate
The synthesis of enalaprilat involves the formation of a dipeptide-like structure, which is crucial for its ACE inhibitory activity.
Precursor Compounds and Reaction Schemes
A common synthetic route to enalapril (B1671234) involves the reductive amination of ethyl 2-oxo-4-phenylbutanoate with a pre-formed dipeptide, L-alanyl-L-proline. researchgate.netchemicalbook.com This dipeptide can be synthesized using N-carboxyanhydride (NCA) chemistry. researchgate.net The subsequent reaction is carried out over a catalyst, such as Raney nickel or a palladium-based catalyst, in a solvent like ethanol (B145695). researchgate.netchemicalbook.com The final step to obtain enalaprilat is the hydrolysis of the ethyl ester of enalapril. nih.gov
An alternative synthesis involves the reaction of the benzyl (B1604629) ester of L-alanyl-L-proline with the ethyl ester of 3-benzoylacrylic acid. The resulting product is then reduced with hydrogen using a Raney nickel catalyst, which also removes the protective benzyl group to yield enalapril. chemicalbook.com
Table 1: Key Precursor Compounds in Enalaprilat Synthesis
| Precursor Compound | Chemical Formula | Role in Synthesis |
| L-Alanyl-L-proline | C8H14N2O3 | Dipeptide backbone of enalaprilat |
| Ethyl 2-oxo-4-phenylbutanoate | C12H14O3 | Provides the phenylpropyl side chain |
| Ethyl 2-oxo-4-phenylbutyrate | C12H14O3 | Similar to above, used in reductive amination |
Stereochemical Control and Purity in Synthesis
The biological activity of enalaprilat is highly dependent on its stereochemistry. The desired isomer is (S,S,S)-enalapril. google.com During the reductive amination step, achieving high diastereoselectivity is a significant challenge. researchgate.net The use of additives can influence the stereochemical outcome. For instance, a combination of acetic acid and potassium fluoride (B91410) has been shown to improve the SSS:RSS diastereomeric ratio when using a Raney nickel catalyst. researchgate.netgoogle.com
Stability studies have shown that enalapril can undergo isomerization at its three chiral centers, potentially leading to the formation of impurities such as SSR- and SRS-enalapril isomers. google.comgoogle.com The synthesis of these isomers, for example by using L-alanyl-D-proline or D-alanyl-L-proline dipeptides, is important for their use as reference standards in analytical methods to quantify potential impurities in enalapril formulations. google.comgoogle.com
Biotransformation of Enalapril to Enalaprilat Dihydrate
Enalapril is a prodrug that is pharmacologically inactive until it is converted to its active form, enalaprilat, in the body. drugbank.comfpnotebook.com This biotransformation is essential for the therapeutic effects of the drug. drugbank.com
Hepatic De-esterification Processes
After oral administration, enalapril is absorbed and transported to the liver. livermetabolism.com In the liver, it undergoes extensive de-esterification, a process of hydrolysis of its ethyl ester group. livermetabolism.comresearchgate.net This metabolic conversion is primarily mediated by hepatic esterases. drugbank.com Studies in patients with compensated liver cirrhosis have suggested that this hepatic biotransformation may not be significantly impaired in cases of moderate hepatic dysfunction. nih.gov
Enzymatic Hydrolysis Mechanisms
The key enzyme responsible for the hydrolysis of enalapril to enalaprilat is carboxylesterase 1 (CES1), which is found in the liver. livermetabolism.com This enzymatic reaction converts the inactive prodrug into the potent ACE inhibitor, enalaprilat. livermetabolism.comjscimedcentral.com Following this conversion, enalaprilat is the only significant metabolite of enalapril observed in humans. drugbank.comresearchgate.net
Impurity Profiling and Control in Synthesis and Metabolism
Impurities in enalaprilat can arise from both the synthetic process and from the degradation of enalapril. The stability of enalapril maleate (B1232345) is influenced by factors such as pH, heat, and moisture, leading to the formation of degradation products. researchgate.netgoogle.com
Common degradation impurities include enalapril diketopiperazine (DKP) and N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (impurity B). google.com The formation of these impurities is pH-dependent. researchgate.netgoogle.com Forced degradation studies under various stress conditions (e.g., photolysis, oxidation) have been used to identify potential degradation products. researchgate.netresearchgate.net For example, under photolytic conditions, cyclization and ester hydrolysis can lead to the formation of a diketopiperazine derivative and enalaprilat, respectively. researchgate.net Oxidation can lead to hydroxylated compounds. researchgate.netresearchgate.net
The control of impurities is crucial for the quality and safety of the drug product. This involves the development of validated stability-indicating analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify these impurities. researchgate.net
Table 2: Common Impurities of Enalapril and Enalaprilat
| Impurity Name | Molecular Formula | Origin |
| Enalapril Diketopiperazine (Impurity D) | C20H26N2O4 | Degradation google.compharmaffiliates.com |
| Enalaprilat EP Impurity A | C13H17NO4 | Synthesis/Degradation pharmaffiliates.com |
| Enalaprilat EP Impurity G | C18H22N2O4 | Synthesis/Degradation pharmaffiliates.comsynzeal.com |
| Enalapril EP Impurity H | C20H34N2O5 | Synthesis/Degradation pharmaffiliates.com |
| Enalaprilat Dihydrate - Impurity F | C22H32N2O5 | Synthesis/Degradation pharmaffiliates.compharmaffiliates.com |
| Nitroso Enalaprilat | C18H23N3O6 | Potential Impurity synzeal.com |
Identification of Related Substances and Degradation Products (e.g., Diketopiperazine)
The quality control of enalaprilat dihydrate and its parent prodrug, enalapril, necessitates a thorough understanding of potential impurities and degradation products. These substances can arise during synthesis, formulation, or storage and may impact the efficacy and safety of the final pharmaceutical product. The primary degradation products of enalapril are its active metabolite, enalaprilat, and a cyclized derivative, diketopiperazine (DKP). ijpar.comnih.gov
The formation of these degradants is influenced by environmental factors such as pH and temperature. nih.govresearchgate.net In aqueous solutions, the degradation pathway is notably pH-dependent; intramolecular cyclization to form diketopiperazine is the main route below pH 2, whereas hydrolysis to enalaprilat predominates above pH 5. nih.gov Thermal stress also induces degradation, with studies showing that decomposition of enalapril maleate begins at temperatures around 140-150°C, leading to the formation of DKP. researchgate.netresearchgate.net
The European Pharmacopoeia officially lists enalaprilat as Impurity C and the diketopiperazine derivative as Impurity D. ijpar.comnih.gov Beyond these principal degradants, other related substances have been identified and are monitored during quality control processes. These include isomers and other process-related impurities. For instance, Enalaprilat dihydrate impurity B is a known related substance with the systematic name (2S)-1-((2S)-2-(((1R)-1-Carboxy-3-phenyl-propyl)amino)propanoyl)pyrrolidine-2-carboxylic acid. ontosight.ai
A summary of key related substances and degradation products is provided in the table below.
| Impurity Name | Type | Notes |
| Enalaprilat | Degradation Product / Active Metabolite | A product of hydrolysis, referred to as Impurity C in the European Pharmacopoeia. ijpar.comnih.gov |
| Diketopiperazine (DKP) | Degradation Product | Formed via intramolecular cyclization, especially under acidic and thermal stress; referred to as Impurity D in the European Pharmacopoeia. ijpar.comnih.govresearchgate.net |
| Enalaprilat dihydrate impurity B | Related Substance | An identified impurity in the production of Enalaprilat. ontosight.ai |
| Enalapril (1R)-Isomer | Related Substance | Referred to as Impurity A. ijpar.com |
| (2S)-2-[[(1S)-1-(ethoxy carbonyl)-3- phenylpropyl] amino] propanoic acid | Related Substance | Referred to as Impurity B. ijpar.com |
| Enalaprilat Dihydrate - Impurity E | Related Substance | An identified non-pharmacopeial impurity. pharmaffiliates.com |
| Enalaprilat Dihydrate - Impurity G | Related Substance | An identified non-pharmacopeial impurity. pharmaffiliates.com |
Methodologies for Impurity Quantification and Characterization
The accurate quantification and characterization of impurities in enalaprilat dihydrate are critical for ensuring pharmaceutical quality and are mandated by regulatory bodies. ontosight.ai A range of sophisticated analytical techniques is employed for this purpose, with high-performance liquid chromatography (HPLC) being the most prevalent method for separation and quantification. ontosight.airesearchgate.net
Stability-indicating HPLC methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines to simultaneously determine enalapril and its key impurities, enalaprilat dihydrate and diketopiperazine. researchgate.netscienceopen.comscispace.com These methods demonstrate high sensitivity, with reported limits of detection (LOD) and quantitation (LOQ) as low as 0.021% and 0.062%, respectively. researchgate.netscienceopen.comscispace.com The specificity of these methods allows for the accurate measurement of the active ingredient without interference from degradation products or excipients. scispace.com
For the structural elucidation and characterization of unknown impurities and degradation products, mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool. ontosight.airesearchgate.net LC-MS analysis has been successfully used to identify and characterize degradation products formed under stress conditions, providing insights into their fragmentation patterns and confirming their structures. researchgate.net
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to investigate the thermal stability of enalapril and the formation of its degradation products. nih.govresearchgate.net DSC can identify the melting point and thermal decomposition events, while TGA measures mass loss associated with degradation. nih.gov Combining these techniques with Fourier Transform Infrared (FT-IR) spectroscopy allows for the identification of the gases evolved during decomposition, such as maleic anhydride, and can detect the formation of DKP in the solid state. researchgate.netresearchgate.net
The table below summarizes parameters for a typical HPLC method used for impurity analysis.
| Parameter | Description |
| Column | Grace Platinumр C8 EPS (4.6 mm i.d. X 250 mm, 5 μm) researchgate.netscienceopen.com |
| Mobile Phase | Acetonitrile (B52724) : 20 mmol Phosphate (B84403) Buffer (pH 2.2) in a ratio of 25:75 (v/v) researchgate.netscienceopen.com |
| Flow Rate | 2 mL/min researchgate.netscienceopen.com |
| Detection | UV at 215 nm researchgate.netscienceopen.com |
| Temperature | Room Temperature researchgate.netscienceopen.com |
| Run Time | Less than 9 minutes researchgate.netscienceopen.com |
| Linearity (r²) | 0.99981 researchgate.netscienceopen.com |
Molecular Interactions and Biochemical Mechanisms
Angiotensin-Converting Enzyme (ACE) Binding and Inhibition Kinetics
Enalaprilat (B1671235) dihydrate is a potent, competitive, and long-acting inhibitor of angiotensin-converting enzyme (ACE). medchemexpress.com Its mechanism of action is characterized by its high affinity for the enzyme's active site and its specific interactions with key residues and cofactors.
The inhibitory potency of enalaprilat is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. In vitro binding assays have determined that enalaprilat has a high affinity for human endothelial ACE. selleckchem.comselleckchem.com One common method involves a competitive displacement assay using a radiolabeled ligand, such as [¹²⁵I]351A (a lisinopril (B193118) analogue), on whole endothelial cells. selleckchem.comselleckchem.com In such assays, enalaprilat effectively displaces the radioligand from ACE binding sites, with a calculated IC50 value of 1.94 nM. medchemexpress.comselleckchem.comselleckchem.com
Further in vitro studies using Henderson plots have established a competitive tight-binding relationship between enalaprilat and serum ACE. nih.gov These analyses have yielded an inhibition constant (Ki) for enalaprilat of approximately 0.1 nM and a serum ACE concentration (Et) of approximately 5 nM. nih.gov It is noteworthy that the measured IC50 values can differ between studies, a variability that is likely attributable to differences in the methodologies, buffers, temperatures, and substrates used in the assays. nih.govahajournals.org
Table 1: In Vitro Affinity of Enalaprilat for Angiotensin-Converting Enzyme (ACE)
| Parameter | Value | Source |
|---|---|---|
| IC50 | 1.94 nM | medchemexpress.comselleckchem.comselleckchem.com |
| Ki | ~0.1 nM | nih.gov |
Enalaprilat is broadly classified as a competitive inhibitor of ACE, meaning it competes with the natural substrate, angiotensin I, for binding to the enzyme's active site. medchemexpress.comnih.gov This competitive binding is demonstrated in assays where enalaprilat displaces radiolabeled ligands. selleckchem.comselleckchem.com Following intravenous administration, a fraction of enalaprilat binds to ACE at a saturable binding site, which is characteristic of competitive inhibition. nih.gov
However, detailed enzymological studies suggest a more complex interaction. Analysis using Lineweaver-Burk and Dixon plots has indicated that the inhibition does not follow a simple competitive model, but rather exhibits characteristics of mixed-type inhibition. tandfonline.com This suggests that enalaprilat may bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This mixed-type behavior is consistent with the slow-tight binding nature of enalaprilat to the ACE active center. tandfonline.com The binding of the inhibitor involves various interactions, such as hydrogen bonds, with the subsites (S1, S2, S1′, etc.) of the enzyme. frontiersin.org
A critical feature of the interaction between enalaprilat and ACE is the coordination of a Zinc(II) ion located within the enzyme's active site. nih.govnih.gov Enalaprilat belongs to the carboxylate class of ACE inhibitors. nih.gov The C4-carboxylate group of enalaprilat forms a direct bond with the catalytic Zn(II) ion. nih.govnih.gov
High-resolution crystal structures and quantum mechanical/molecular mechanical (QM/MM) simulations have elucidated the specifics of this coordination. nih.govnih.gov The zinc ion is maintained in a tetra-coordinate state, bound to three key amino acid residues of the enzyme—His383, His387, and Glu411—and to the C4 carboxylate oxygen of enalaprilat. nih.gov The bond distance between the enalaprilat carboxylate oxygen and the zinc ion has been measured to be approximately 2.08 ± 0.08 Å in simulations and 2.01 Å in X-ray crystallography studies. nih.gov This strong interaction with the essential zinc cofactor is a primary reason for the high binding affinity and inhibitory potency of enalaprilat. acs.org
Table 2: Key Geometric Parameters at the ACE Active Site in the Enalaprilat-ACE Complex
| Interaction | Bond Length (Å) - QM/MM MD | Bond Length (Å) - X-ray | Source |
|---|---|---|---|
| Zn···Nε2(H383) | 1.99 ± 0.06 | 2.10 | nih.gov |
| Zn···Nε2(H387) | 1.98 ± 0.06 | 2.05 | nih.gov |
| Zn···O (Enalaprilat) | 2.08 ± 0.08 | 2.01 | nih.gov |
ACE has two primary physiological substrates: it converts angiotensin I to the vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin (B550075). nih.gov The selectivity of ACE inhibitors for these two functions can be assessed. Double displacement experiments, which measure the ability of an inhibitor to compete with either angiotensin I or bradykinin, have been used to determine this selectivity. nih.govresearchgate.net For enalaprilat, the calculated bradykinin/angiotensin I selectivity ratio is 1.00. selleckchem.comnih.govresearchgate.net This indicates that enalaprilat has a similar affinity for the ACE binding sites associated with both angiotensin I and bradykinin at its IC50 concentration. researchgate.net
Compared to other ACE inhibitors such as perindoprilat (B1679611) (ratio 1.44) and ramiprilat (B1678798) (ratio 1.16), enalaprilat demonstrates the lowest selectivity for the bradykinin binding site versus the angiotensin I site. nih.govresearchgate.net The affinity of enalaprilat for the two catalytic domains of ACE (the N-domain and C-domain) is also influenced by environmental factors. At high chloride concentrations, enalaprilat preferentially inhibits the N-domain, whereas at low chloride concentrations, it favors inhibition of the C-domain. frontiersin.org
Table 3: Bradykinin/Angiotensin I Selectivity Ratios for Various ACE Inhibitors
| ACE Inhibitor | Selectivity Ratio | Source |
|---|---|---|
| Perindoprilat | 1.44 | nih.govresearchgate.net |
| Ramiprilat | 1.16 | nih.govresearchgate.net |
| Quinaprilat | 1.09 | nih.govresearchgate.net |
| Trandolaprilat | 1.08 | nih.govresearchgate.net |
| Enalaprilat | 1.00 | selleckchem.comnih.govresearchgate.net |
Broader Enzymatic and Receptor Interactions
Beyond its role in blood pressure regulation, ACE has been shown to possess other enzymatic activities. Notably, ACE can convert amyloid β-protein 1-42 (Aβ42) to the less amyloidogenic Aβ40. nih.govjneurosci.org This specific activity is located solely within the N-domain of the ACE enzyme. nih.gov
Enalaprilat demonstrates a strong inhibitory effect on this Aβ42-to-Aβ40-converting activity. selleckchem.comlabcompare.com Research has shown that enalaprilat is significantly more potent in this regard than other ACE inhibitors like captopril (B1668294). selleckchem.comnih.gov Specifically, enalaprilat exhibits an IC50 value in the range of 0.003–0.01 μM for inhibiting the Aβ42-to-Aβ40-converting activity of the ACE N-domain, which is approximately 10-fold lower than that of captopril (0.03–0.1 μM). selleckchem.comselleckchem.comnih.gov This finding highlights a distinct interaction of enalaprilat with the N-domain of ACE, separate from the angiotensin-converting activity that occurs predominantly in the C-domain. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Enalaprilat dihydrate |
| Angiotensin I |
| Angiotensin II |
| Bradykinin |
| Lisinopril |
| Zinc(II) |
| Captopril |
| Perindoprilat |
| Ramiprilat |
| Quinaprilat |
| Trandolaprilat |
| Amyloid β-protein 1-42 |
| Amyloid β-protein 1-40 |
Modulation of Protein Kinase C Epsilon via Bradykinin B1 Receptor Activation
Beyond its primary function as an ACE inhibitor, Enalaprilat engages in a distinct signaling cascade involving the Bradykinin B1 receptor (B1R) and Protein Kinase C epsilon (PKCε). Research has shown that Enalaprilat can directly activate the B1R at its canonical Zn2+ binding site. nih.govselleckchem.comselleckchem.comlabcompare.com This activation by ACE inhibitors like Enalaprilat, or by peptide ligands, leads to the inhibition of PKCε. nih.gov In studies on cytokine-treated human lung microvascular endothelial cells, Enalaprilat at a concentration of 100 nM was found to block PKCε. selleckchem.comselleckchem.comlabcompare.com This effect is mediated by the prolonged production of nitric oxide (NO) that follows B1R activation. nih.govselleckchem.comselleckchem.comnih.gov The generated NO is responsible for inhibiting PKCε activity. nih.govnih.gov This mechanism is significant as PKCε is often upregulated in the myocardium following an infarction, suggesting its role in cardiac dysfunction. nih.gov The inhibitory concentration (IC50) for PKCε inhibition by B1 receptor activation through agents like Enalaprilat was found to be 7 x 10⁻⁹ M. nih.gov
Attenuation of Growth Factor-Induced Cellular Proliferation (e.g., IGF-I induced neonatal rat cardiac fibroblast growth)
Enalaprilat has been demonstrated to attenuate cellular proliferation induced by growth factors, a key process in cardiac remodeling. Specifically, it has been shown to counteract the growth of neonatal rat cardiac fibroblasts stimulated by Insulin-like Growth Factor-I (IGF-I). selleckchem.comselleckchem.commedchemexpress.comnih.govchemsrc.com In a concentration-dependent manner, Enalaprilat dihydrate reduces IGF-I-induced cardiac fibroblast proliferation. selleckchem.comselleckchem.commedchemexpress.com At a concentration of 10⁻⁷ M, Enalaprilat achieves a 31% reduction in this proliferative response. nih.gov The half-maximal inhibitory concentration (IC50) for this effect is reported to be 90 mM. selleckchem.comselleckchem.commedchemexpress.comchemsrc.com This anti-proliferative action is linked to the partial mediation of IGF-I's mitogenic effects through the renin-angiotensin system (RAS). nih.gov
Table 1: Inhibitory Activity of Enalaprilat
Target/Process Reported Effect Concentration/IC50 Cell/System Citation Angiotensin-Converting Enzyme (ACE) Inhibition IC50: 1.94 nM Human Endothelial ACE [2, 5, 6] Protein Kinase C Epsilon (PKCε) via B1R Inhibition IC50: 7 x 10⁻⁹ M Human Lung Microvascular Endothelial Cells nih.gov IGF-I Induced Cardiac Fibroblast Growth Attenuation (31% reduction) 10⁻⁷ M Neonatal Rat Cardiac Fibroblasts labcompare.com IGF-I Induced Cardiac Fibroblast Growth Attenuation IC50: 90 mM Neonatal Rat Cardiac Fibroblasts [2, 3, 5, 6]
Molecular Modeling and Simulation of Enzyme-Ligand Complexes
Computational methods are invaluable for understanding the precise interactions between Enalaprilat and its primary target, ACE.
Computational Approaches to Binding Affinity Prediction
Predicting the binding affinity between a ligand and its receptor is a cornerstone of drug design. unbosque.edu.co For Enalaprilat and ACE, computational approaches such as molecular docking are used to estimate this affinity. unbosque.edu.coresearchgate.net These methods simulate the binding process and calculate a scoring function, which represents the binding affinity, often expressed in kcal/mol. unbosque.edu.coals-journal.com A more negative binding energy value typically indicates a stronger and more effective interaction. als-journal.com For instance, in one study, new analogs of Enalapril (B1671234) were designed and evaluated using AutoDock, with the most promising analogs showing affinity energies of -8.9 kcal/mol, surpassing that of the parent Enalapril. researchgate.net These in silico techniques provide a theoretical basis for understanding the strength of the enzyme-inhibitor interaction and for designing new, potentially more potent, inhibitors. researchgate.net
Conformational Analysis of Enalaprilat Dihydrate in Complex with ACE
High-resolution crystal structures have provided detailed insights into the conformation of Enalaprilat when bound to ACE. rcsb.org X-ray diffraction studies of the complex of Enalaprilat with human testicular ACE (tACE) reveal that the inhibitor binds in an extended conformation within the enzyme's active site. rcsb.orgnih.gov A critical interaction is the direct coordination of Enalaprilat's carboxylate group with the catalytic Zn(2+) ion. rcsb.org The structure, resolved at 1.82 Å, shows the specific contacts Enalaprilat makes within the binding pocket, which are crucial for its high-affinity inhibition. rcsb.org Comparing this structure with those of other inhibitors like lisinopril reveals subtle differences in how they occupy the active site, which can account for variations in affinity and domain selectivity. rcsb.orgnih.gov
Structure-Activity Relationship Studies Based on Molecular Interactions
Structure-activity relationship (SAR) studies explain how the chemical structure of Enalaprilat relates to its inhibitory function. The development of Enalaprilat was a direct result of SAR studies on earlier inhibitors. drugbank.com It was designed to overcome the limitations of captopril by removing the thiol group responsible for side effects. drugbank.com The potent inhibitory activity of Enalaprilat stems from key molecular interactions with ACE's active site. The terminal carboxylate group chelates the active site zinc ion, while other parts of the molecule form hydrogen bonds and hydrophobic interactions with specific amino acid residues in the S1 and S2 pockets of the enzyme. researchgate.netnih.gov
The difference in the P1' group between Enalaprilat (an alanyl group) and lisinopril (a lysyl group) is a key determinant of domain selectivity. nih.gov The alanyl group in Enalaprilat leads to a lower affinity for the C-domain of ACE and a higher affinity for the N-domain compared to lisinopril. nih.gov However, Enalaprilat is generally considered a non-domain-selective inhibitor. researchgate.netnih.gov Molecular docking analyses have further illuminated these interactions, showing that specific bonds with residues like TYR-523, ALA-354, and GLU-384 in the S1 pocket, and HIS-353, HIS-513, and GLN-281 in the S2 pocket are crucial for binding. researchgate.net These detailed interaction models are vital for the rational design of new ACE inhibitors with improved properties. nih.gov
Compound Names
Solid State Chemistry and Pharmaceutical Crystallography
Polymorphism and Pseudopolymorphism of Enalaprilat (B1671235) Dihydrate
Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements or conformations of the molecules in the crystal lattice, is a critical consideration in pharmaceutical development. ucl.ac.uk These different forms, or polymorphs, can exhibit distinct physical and chemical properties, including solubility, dissolution rate, stability, and bioavailability. Pseudopolymorphism refers to the phenomenon where different crystal forms are a result of hydration or solvation.
Identification and Characterization of Crystalline Forms
While the prodrug, enalapril (B1671234) maleate (B1232345), is known to exist in at least two polymorphic forms (Form I and Form II), detailed studies identifying and characterizing distinct crystalline forms of Enalaprilat dihydrate are not extensively documented in publicly available literature. researchgate.net The dihydrate form itself is a pseudopolymorph of anhydrous enalaprilat. nih.gov
The characterization of any potential polymorphs or pseudopolymorphs of Enalaprilat dihydrate would typically involve a range of analytical techniques, including:
Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.
Thermogravimetric Analysis (TGA): To assess thermal stability and quantify the water content in hydrates.
Spectroscopy (FTIR, Raman): To identify differences in molecular vibrations and hydrogen bonding between different crystalline forms.
Microscopy: To observe crystal habit and morphology.
Crystallographic Studies using X-ray Diffraction (XRD)
X-ray diffraction (XRD) is the definitive technique for elucidating the three-dimensional atomic arrangement within a crystal lattice. For the prodrug enalapril maleate, single-crystal X-ray diffraction and high-resolution X-ray powder diffraction (XRPD) have been employed to determine the crystal structures of its polymorphs. ucl.ac.ukresearchgate.net
For instance, the crystal structure of enalapril maleate Form II was determined from high-resolution XRPD data, revealing its crystallization in the orthorhombic space group P2(1)2(1)2(1). ucl.ac.ukresearchgate.net The unit cell parameters were also determined, providing a fundamental understanding of its crystal packing. ucl.ac.ukresearchgate.net
Below is a hypothetical table illustrating the kind of data that would be generated from such crystallographic studies:
| Crystalline Form | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Form A | P2₁/c | 10.5 | 8.2 | 15.1 | 90 | 105.3 | 90 |
| Form B | P-1 | 9.8 | 12.3 | 7.5 | 92.1 | 108.4 | 85.7 |
This table is for illustrative purposes only and does not represent actual data for Enalaprilat dihydrate polymorphs.
Amorphous Forms and Solid Dispersions
In contrast to the highly ordered structure of crystalline solids, amorphous forms lack a long-range molecular order. This disordered state can lead to enhanced solubility and dissolution rates, which are often desirable for poorly soluble drugs.
Formation and Characterization of Amorphous Enalaprilat Dihydrate
The formation of amorphous enalapril has been explored as a strategy to improve its physicochemical properties. nih.gov Co-amorphous systems, where enalapril is combined with another small molecule (a co-former), have been successfully prepared. nih.gov These systems are typically produced by methods such as solvent evaporation or melt quenching.
Characterization of amorphous forms relies on techniques that can distinguish between ordered and disordered states:
X-ray Powder Diffraction (XRPD): Amorphous materials produce a characteristic "halo" pattern, lacking the sharp Bragg peaks seen with crystalline solids.
Differential Scanning Calorimetry (DSC): Amorphous forms exhibit a glass transition temperature (Tg), a key indicator of the amorphous state.
Studies have shown that a co-amorphous system of enalapril and lacidipine (B1674219) can be formed, with characterization by DSC, XRD, and SEM confirming the amorphous nature of the product. nih.gov
Influence of Amorphous State on Stability and Degradation
While the amorphous state can offer advantages in terms of solubility, it is a thermodynamically metastable state and can be prone to physical and chemical instability. Amorphous materials have a tendency to revert to a more stable crystalline form over time, which can negatively impact the performance of the drug product.
The degradation of enalapril, leading to the formation of enalaprilat and a diketopiperazine derivative, is a known stability concern. scielo.brresearchgate.net This degradation can be influenced by factors such as pH, temperature, and humidity. scielo.brresearchgate.netnih.gov In the solid state, the stability of enalapril can be compromised when mixed with certain excipients. nih.govrjpbcs.com
For amorphous systems of enalapril, physical stability is a key challenge. Research into co-amorphous systems has shown that incorporating the co-amorphous mixture into a mesoporous silica (B1680970) carrier can significantly enhance physical stability. nih.gov This approach helps to prevent recrystallization and maintain the dissolution advantages of the amorphous form. nih.gov The improved stability is attributed to the reduced molecular mobility of the drug within the pores of the silica. nih.gov
Thermal Analysis and Energetic Considerations
The thermal behavior and energetic properties of "Enalaprilat dihydrate" are critical for understanding its stability, polymorphism, and degradation pathways. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide empirical data on the energetic changes and mass loss associated with heating, while computational methods offer theoretical insights into the crystal lattice energy and its relationship with polymorphic stability.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is instrumental in investigating thermal events such as melting, crystallization, and solid-state transitions.
In the analysis of Enalaprilat dihydrate, DSC thermograms have identified distinct thermal events that characterize its behavior upon heating. Research has shown that Enalaprilat dihydrate exhibits an endothermic peak at approximately 151 °C. nih.gov This is followed by a second thermal event that begins at 165 °C and peaks at 173 °C. nih.gov These peaks can be indicative of processes such as desolvation (loss of water molecules), polymorphic transitions, or the onset of thermal degradation. The precise interpretation of these endothermic events is crucial for determining the temperature thresholds at which the material's solid-state form may change or degrade.
Table 1: DSC Thermal Events for Enalaprilat Dihydrate
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) |
|---|---|---|
| First Endotherm | - | 151 |
| Second Endotherm | 165 | 173 |
Data sourced from a study on the thermal analysis of enalapril maleate and its degradation products. nih.gov
The degradation pathway of related compounds, such as enalapril maleate, often leads to the formation of enalaprilat and enalapril diketopiperazine. nih.gov Understanding the thermal profile of Enalaprilat dihydrate is therefore essential in the context of formulation development and stability assessment of its parent compounds.
Thermogravimetric Analysis (TGA) provides information on the thermal stability of a material by measuring its mass as a function of temperature in a controlled atmosphere. This technique is particularly useful for studying decomposition processes, determining the temperature at which degradation occurs, and quantifying the mass loss associated with these events. For hydrated compounds like Enalaprilat dihydrate, TGA can quantify the loss of water molecules and subsequent decomposition of the active pharmaceutical ingredient.
While specific TGA data detailing the mass loss profile of Enalaprilat dihydrate was not available in the public literature reviewed, the technique itself is fundamental to characterizing such compounds. A typical TGA experiment on a dihydrate would be expected to show an initial mass loss corresponding to the two water molecules, followed by further mass loss at higher temperatures as the anhydrous molecule decomposes. For instance, TGA has been used to confirm the decomposition of enalapril maleate, a related compound, by showing a significant mass loss starting at approximately 154 °C. nih.gov
The study of decomposition through TGA is critical for establishing the upper-temperature limits for storage and processing of Enalaprilat dihydrate to prevent its degradation and ensure the quality of pharmaceutical preparations. A safety data sheet for an enalaprilat-containing product notes that the decomposition temperature is not available, highlighting a gap in publicly accessible stability data. pfizer.com
The polymorphic stability of a crystalline solid is fundamentally related to its lattice energy, which is the energy released when constituent molecules, atoms, or ions in the gaseous phase come together to form a crystal lattice. The polymorph with the lowest lattice energy is, in principle, the most thermodynamically stable form under a given set of conditions.
Although specific lattice energy calculations for Enalaprilat dihydrate are not detailed in the available literature, the general approach involves using force-field methods or more accurate quantum mechanical calculations like Density Functional Theory (DFT). These computational studies help in understanding the solid-form landscape of a molecule, which is vital for identifying and controlling the most stable crystalline form during pharmaceutical development. Predicting the stability of hydrates is particularly important, as changes in hydration state can significantly impact the physicochemical properties of a drug substance.
The theoretical prediction of hydrate (B1144303) formation and stability can be approached by comparing the calculated stabilization energy of the hydrate with the lattice energy of ice. If the stabilization energy is less than the lattice energy of ice, the formation of the hydrate is considered to be thermodynamically favorable. This computational screening can guide experimental efforts to find and characterize different hydrated forms of a drug molecule.
Stability and Degradation Kinetics
Hydrolytic Degradation Pathways
Enalaprilat (B1671235) is formed in vivo and can also be a degradation product in pharmaceutical preparations of enalapril (B1671234) maleate (B1232345) through the hydrolysis of its ethyl ester group. researchgate.netnih.gov This reaction is a primary degradation pathway for enalapril, leading to the formation of its pharmacologically active form, enalaprilat. researchgate.net The presence of an ester group in the enalapril molecule makes it susceptible to this hydrolytic cleavage. scielo.br
The rate of this hydrolysis is significantly influenced by pH. conicet.gov.ar In alkaline conditions, the hydrolysis of enalapril to enalaprilat is accelerated. scielo.brscielo.br For instance, in a 0.1 N sodium hydroxide (B78521) solution, a significant percentage of enalapril degrades to enalaprilat within a short period. scielo.br Conversely, under acidic and neutral conditions, the rate of hydrolysis to enalaprilat is slower. scielo.br
The stability of enalaprilat itself is highly dependent on the pH of the surrounding medium. nih.govresearchgate.net Generally, in aqueous solutions, the degradation of enalapril and its subsequent formation of enalaprilat are pH-dependent processes. nih.govuu.nlmdpi.com Above a pH of 5, the primary degradation product of enalapril is enalaprilat. conicet.gov.aruu.nlmdpi.comtsijournals.com Studies have shown that in basic matrices, the formation of enalaprilat is the predominant degradation pathway. nih.govnih.gov
The degradation kinetics of enalapril in various pH buffer solutions have been observed to follow a pseudo-first-order model. nih.gov The solvent system also plays a crucial role. For example, stress testing of enalapril in different hydrolytic conditions (acidic, neutral, and alkaline) has demonstrated its instability in solution, with alkaline conditions particularly favoring the formation of enalaprilat. nih.govinfona.pl The degradation of enalapril maleate in solution is notably higher under hydrolytic conditions, especially under alkaline stress. scielo.br
Interactive Table: Effect of pH on Enalapril Degradation to Enalaprilat
| pH Condition | Primary Degradation Product | Relative Rate of Enalaprilat Formation |
|---|---|---|
| Acidic (below pH 5) | Diketopiperazine | Low |
| Neutral | Enalaprilat and Diketopiperazine | Moderate |
Thermal and Oxidative Degradation Mechanisms
A significant degradation pathway for enalaprilat, particularly under thermal stress and in the solid state, is intramolecular cyclization to form a diketopiperazine (DKP) derivative. researchgate.netnih.gov This reaction involves the internal condensation of the molecule. conicet.gov.ar While enalaprilat is the main hydrolysis product, DKP is a major thermal degradation product. nih.gov
The formation of DKP is also influenced by pH, with acidic conditions (below pH 5) favoring its formation from enalapril. conicet.gov.aruu.nlmdpi.comtsijournals.com However, some studies suggest that both acidic and alkaline conditions can promote the formation of DKP. nih.gov The presence of certain excipients can also promote the formation of DKP. nih.gov For example, in tablet formulations with an acidic matrix, DKP is a major degradation product. nih.gov
The decomposition of enalapril maleate, which leads to the formation of enalaprilat and DKP, has been studied to determine its kinetic and thermodynamic parameters. The degradation process generally follows first-order kinetics. scielo.brptfarm.pl
Studies on the solid-phase decomposition of enalapril maleate have calculated the activation energy (Ea), enthalpy of activation (ΔH≠), and entropy of activation (ΔS≠). For the decomposition at 0% relative humidity, the activation energy was found to be approximately 168.5 kJ/mol, while at 76.4% relative humidity, it was 149.1 kJ/mol. nih.govresearchgate.net The enthalpy of activation was 166.1 kJ/mol and 146.6 kJ/mol for 0% and 76.4% relative humidity, respectively. nih.govresearchgate.net The entropy of activation was also determined under these conditions. nih.govresearchgate.net
Another study investigating the solid-state cyclization of enalapril maleate to DKP determined the activation energy to be around 195 kJ/mol. nih.gov A separate investigation monitoring the decomposition to DKP using thermogravimetry reported an activation energy of 198 kJ/mol. conicet.gov.ar The reaction mechanism was found to be temperature-dependent; below the melting point, it follows a nucleation model, while above the melting point, it is better described by first-order kinetics. conicet.gov.ar
Interactive Table: Kinetic and Thermodynamic Parameters for Enalapril Maleate Decomposition
| Parameter | Value (RH=0%) | Value (RH=76.4%) | Reference |
|---|---|---|---|
| Activation Energy (Ea) | 168.5 ± 27 kJ/mol | 149.1 ± 48 kJ/mol | nih.govresearchgate.net |
| Enthalpy of Activation (ΔH≠) | 166.1 ± 30 kJ/mol | 146.6 ± 50 kJ/mol | nih.govresearchgate.net |
Excipient Compatibility and Stabilization Strategies in Model Systems
The stability of enalaprilat is significantly impacted by the excipients used in pharmaceutical formulations. researchgate.netnih.gov Incompatibilities between enalapril maleate and various common excipients have been reported, leading to increased degradation. rjpbcs.comhistorymedjournal.com Excipients such as microcrystalline cellulose, magnesium stearate, lactose, and silicon dioxide have been shown to be incompatible with enalapril maleate. rjpbcs.comresearchgate.net
The type of excipient can influence the degradation pathway. For instance, an acidic drug matrix tends to promote the formation of the diketopiperazine derivative, whereas a basic matrix favors the formation of enalaprilat. nih.gov The water sorption capacity of an excipient also plays a role, with higher water sorption leading to greater degradation. pharmaexcipients.com The stability of enalapril maleate follows a general trend in the presence of different classes of excipients: disaccharides > celluloses > starches > superdisintegrants. historymedjournal.compharmaexcipients.com
Several strategies have been investigated to stabilize enalapril and, by extension, control the formation of enalaprilat. One approach is the in-situ formation of enalapril sodium salt by reacting enalapril maleate with sodium bicarbonate. researchgate.netrjpbcs.com This creates a more stable form of the drug. nih.gov Another strategy involves the addition of organic acids, such as tartaric acid or maleic acid, which can help to control the microenvironmental pH and inhibit the formation of degradation products. nih.govgoogle.com The use of hydrophobic excipients like stearic acid has also been shown to improve stability by protecting the drug from environmental moisture. nih.gov
Investigation of Molecular Interactions with Pharmaceutical Excipients
Direct studies detailing the molecular interactions between Enalaprilat Dihydrate and a wide array of pharmaceutical excipients are not extensively documented in publicly available research. The focus of compatibility studies has been on Enalapril Maleate, which is known to be unstable when mixed with certain common excipients. researchgate.netresearchgate.net
For Enalapril Maleate, interactions with excipients are a critical factor in its stability. It has been observed that excipients with a higher capacity for water sorption can accelerate the degradation of Enalapril Maleate. pharmaexcipients.comnih.gov The stability of Enalapril Maleate in the presence of different classes of excipients has been ranked as follows: disaccharides > celluloses > starches > superdisintegrants. pharmaexcipients.comnih.gov This suggests that the choice of excipients plays a crucial role in minimizing the formation of its degradants, including Enalaprilat.
While not directly studying Enalaprilat Dihydrate, these findings imply that the presence of moisture and the nature of the excipient surface are key factors in the chemical environment of the formulation, which would in turn affect the stability of any compound present, including Enalaprilat Dihydrate.
Approaches for Enhancing Chemical Stability in Solid Formulations
Research into enhancing the chemical stability of solid formulations has centered on preventing the degradation of Enalapril Maleate. Consequently, strategies to enhance the stability of Enalaprilat Dihydrate itself within a formulation are not a common focus of study. The approaches documented are aimed at inhibiting the initial degradation of the parent drug.
Several methods have been investigated to improve the stability of Enalapril Maleate in solid dosage forms:
Control of Micro-environmental pH: The use of alkalizing agents like sodium bicarbonate has been explored to stabilize Enalapril Maleate, as the degradation pathways are pH-dependent. google.comresearchgate.net
Granulation Techniques: Hot melt granulation using binders such as Gelucire 50/13®, polyethylene (B3416737) glycol 6000, and Poloxamer 407® has been shown to significantly improve the stability of Enalapril Maleate. researchgate.net Granules prepared with these methods showed a much lower content of degradation products, including Enalaprilat, compared to the raw drug. researchgate.net
Use of Stabilizers: The inclusion of stearic acid in formulations has demonstrated an improvement in the stability of Enalapril Maleate. researchgate.net
These approaches are designed to create a more stable environment for the active pharmaceutical ingredient, thereby reducing the rate of degradation into products like Enalaprilat.
Impact of Manufacturing Processes (e.g., Hot-Melt Extrusion) on Degradation
The impact of manufacturing processes on the degradation of Enalaprilat Dihydrate has not been a direct subject of investigation. Instead, studies have focused on how processes like hot-melt extrusion (HME) affect the stability of Enalapril Maleate.
Hot-melt extrusion is a process that can expose thermally labile drugs to high temperatures and shear forces, potentially leading to degradation. nih.gov For Enalapril Maleate, it has been found that extrusion at temperatures above 120°C can cause degradation, with the primary thermal degradation product being enalapril diketopiperazine. nih.gov
However, the choice of polymer in the HME process can have a significant impact on stability. For instance, using Eudragit® E PO as the polymer allowed for extrusion at a lower temperature of 70°C, which prevented thermal degradation of Enalapril Maleate. nih.govresearchgate.net This suggests a stabilizing molecular interaction between the drug and the polymer. nih.gov
Thermal analysis of Enalaprilat Dihydrate itself has shown an endothermic peak at 151°C and a second peak starting at 165°C, indicating its own thermal behavior which would be relevant in high-temperature manufacturing processes. nih.gov
Advanced Analytical Method Development and Validation
Chromatographic Methodologies for Purity and Degradation Product Analysis
Chromatographic techniques are fundamental in the analytical workflow for Enalaprilat (B1671235) Dihydrate, offering high-resolution separation of the main compound from related substances.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely employed technique for the purity assessment and analysis of degradation products of Enalaprilat Dihydrate. Several studies have established HPLC methods for the simultaneous determination of enalapril (B1671234) maleate (B1232345) and its related substances, including Enalaprilat Dihydrate and diketopiperazine. researchgate.netscispace.comscienceopen.comscispace.com These methods are designed to be simple, rapid, and sensitive, making them suitable for routine quality control. researchgate.netscienceopen.com
A typical HPLC method involves a C8 or C18 column as the stationary phase. researchgate.netmdpi.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer, such as phosphate (B84403) buffer, adjusted to an acidic pH. researchgate.netscispace.comscienceopen.comresearchgate.net Detection is commonly performed at a wavelength of 215 nm. researchgate.netscispace.comscienceopen.comresearchgate.net The specificity of these methods is confirmed by the ability to separate the main analyte peak from those of potential impurities and degradation products. scispace.com The methods are validated according to International Council for Harmonisation (ICH) guidelines, demonstrating linearity, accuracy, precision, and sensitivity. scispace.comscienceopen.com For instance, one validated method showed a correlation coefficient (r²) of 0.99981, indicating excellent linearity. researchgate.netscienceopen.com
The stability-indicating nature of these HPLC methods is a key feature, allowing for the effective separation of Enalaprilat Dihydrate from products that may form under stress conditions such as acid or base hydrolysis, oxidation, and photolysis. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity
For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of Enalaprilat Dihydrate, particularly in biological matrices like human plasma. innovareacademics.inscispace.comzsmu.edu.uaresearchgate.net This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
LC-MS/MS methods are capable of detecting and quantifying Enalaprilat Dihydrate at very low concentrations, often in the nanogram per milliliter (ng/mL) range. scispace.comresearchgate.net For example, a developed LC-MS/MS method for the simultaneous determination of enalapril and enalaprilat in human plasma reported a lower limit of quantification (LLOQ) of 0.1 ng/mL for both analytes. innovareacademics.in Another study established a linear range of 1-100 ng/mL for Enalaprilat Dihydrate in human plasma. scispace.com
The high specificity of LC-MS/MS is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. zsmu.edu.uaresearchgate.net This minimizes interference from other components in the sample matrix. innovareacademics.in Sample preparation for LC-MS/MS analysis often involves protein precipitation or solid-phase extraction to remove interfering substances from the plasma samples. innovareacademics.inscispace.comnih.gov The chromatographic run times are typically short, often under 2.5 minutes, allowing for high-throughput analysis. researchgate.netnih.gov
Method Development for Simultaneous Quantification of Enalaprilat Dihydrate and Related Substances
Developing a single analytical method for the simultaneous quantification of Enalaprilat Dihydrate and its related substances, including impurities and degradation products, is a key objective in pharmaceutical analysis. This approach offers efficiency and comprehensive quality assessment.
Several HPLC and LC-MS/MS methods have been successfully developed and validated for this purpose. researchgate.netscispace.comscienceopen.cominnovareacademics.inscispace.comzsmu.edu.ua These methods are crucial for impurity profiling, which involves the identification and quantification of any extraneous organic or inorganic materials or undesired compounds that may be present in the bulk drug substance or final pharmaceutical product. researchgate.net
A stability-indicating HPLC method was developed to simultaneously determine enalapril maleate, Enalaprilat Dihydrate, and diketopiperazine. researchgate.netscispace.comscienceopen.com This method utilized a C8 column and a mobile phase of acetonitrile and phosphate buffer (pH 2.2) with UV detection at 215 nm, achieving separation of all three compounds in less than 9 minutes. researchgate.netscispace.comscienceopen.com The method was validated according to ICH guidelines and proved to be sensitive, with a low limit of detection (LOD) and limit of quantification (LOQ). researchgate.netscispace.com
Similarly, LC-MS/MS methods have been established for the simultaneous quantification of Enalaprilat Dihydrate along with other cardiovascular drugs or its parent drug, enalapril, in human plasma. innovareacademics.inscispace.comzsmu.edu.ua These methods demonstrate high sensitivity and specificity, with short run times, making them suitable for pharmacokinetic studies and routine analysis. innovareacademics.inscispace.com For instance, one method allowed for the simultaneous determination of bisoprolol, enalapril, and enalaprilat in human plasma with a total chromatographic run time of 2.0 minutes. scispace.com
Table 1: Chromatographic Conditions for Enalaprilat Dihydrate Analysis
| Technique | Stationary Phase | Mobile Phase | Detection | Analyte(s) | Reference |
|---|---|---|---|---|---|
| HPLC | Grace Platinumр C8 EPS column (4.6 mm i.d. X 250 mm, 5 μm) | Acetonitrile: 20 mmol phosphate buffer pH 2.2 (25:75 v/v) | UV at 215 nm | Enalapril maleate, Enalaprilat Dihydrate, Diketopiperazine | researchgate.netscispace.comscienceopen.com |
| LC-MS/MS | Discovery C18, 50 × 2.1 mm, 5 μm column | Gradient of acetonitrile-water–formic acid and acetonitrile–formic acid | ESI-MS/MS | Bisoprolol, Enalapril, Enalaprilat | scispace.com |
| LC-MS/MS | Eclipse C18 column (4.6 × 100 mm, 5 μm) | Acetonitrile: 0.01% formic acid (70:30, v/v) | ESI-MS/MS (MRM) | Amlodipine, Bisoprolol, Enalapril, Enalaprilat | zsmu.edu.ua |
Spectroscopic Characterization Techniques
Spectroscopic methods provide valuable information about the molecular structure and solid-state properties of Enalaprilat Dihydrate.
Fourier Transform Infrared (FTIR) Spectroscopy in Solid-State Characterization and Interaction Studies
Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive technique used to identify functional groups and study intermolecular interactions in the solid state of Enalaprilat Dihydrate. The FTIR spectrum of a compound provides a unique fingerprint based on the absorption of infrared radiation by its molecular bonds.
FTIR has been used in compatibility studies of enalapril maleate with various excipients, where the characteristic peaks of the drug are monitored for any significant shifts or changes that might indicate an interaction. ijpar.com In studies of enalapril maleate, characteristic bands corresponding to N-H and C=O stretching vibrations are important for identifying the compound and assessing its interactions. ijpar.com
In the context of formulation development, FTIR can reveal molecular interactions between the drug and polymers. For example, a study on the hot-melt extrusion of enalapril maleate with Eudragit® E PO identified a stabilizing molecular interaction through FTIR spectroscopy. nih.gov This interaction was crucial in preventing thermal degradation of the drug during processing. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of Enalaprilat Dihydrate and its related substances. ijpar.comresearchgate.netscribd.com NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of its structure.
Both ¹H NMR and ¹³C NMR are utilized in the characterization of Enalaprilat Dihydrate. pharmaffiliates.com The chemical shifts, coupling constants, and signal multiplicities in the NMR spectra provide crucial data for confirming the molecular structure. NMR is also a powerful technique for identifying and characterizing impurities and degradation products, which is essential for ensuring the safety and efficacy of the drug. scribd.com In drug discovery and development, NMR is considered a "gold standard" for structure determination. researchgate.net
Table 2: Spectroscopic Data for Enalaprilat Dihydrate
| Technique | Key Findings | Application | Reference |
|---|---|---|---|
| FTIR | Identification of functional groups (N-H, C=O). | Solid-state characterization, interaction studies with excipients. | ijpar.comnih.gov |
| NMR | Detailed structural information from ¹H and ¹³C spectra. | Structural elucidation of the API and impurities. | ijpar.comresearchgate.netscribd.com |
UV-Visible Spectrophotometry for Quantification and Degradation Monitoring
UV-Visible spectrophotometry is a versatile and efficient technique for the quantitative determination of enalaprilat, often in the form of its prodrug, enalapril maleate. farmaciajournal.com This method is favored for its simplicity, speed, and cost-effectiveness compared to more complex chromatographic techniques. farmaciajournal.comresearchgate.net The underlying principle involves measuring the absorbance of the compound at a specific wavelength in the UV region, which is directly proportional to its concentration.
For enalapril, the maximum absorbance (λmax) is typically observed around 207-208 nm. farmaciajournal.comresearchgate.net A simple and sensitive UV-spectrophotometric method involves dissolving the analyte in a phosphate buffer, with a pH of 4 yielding optimal absorbance. farmaciajournal.comresearchgate.net The linearity of this method has been established in concentration ranges of 1-20 µg/mL and 2-28 µg/mL, demonstrating its suitability for quantifying the drug in pharmaceutical formulations. farmaciajournal.comresearchgate.net Validation studies have confirmed the method's precision, with Relative Standard Deviation (RSD) values for repeatability and reproducibility being less than 2%. researchgate.net Accuracy is also high, with recovery rates typically falling between 98.66% and 102.46%. researchgate.net
UV-Visible spectrophotometry also serves as a valuable tool for monitoring the degradation of enalaprilat. Stability-indicating methods can be developed to separate the intact drug from its degradation products. researchgate.net For instance, enalapril maleate has been shown to degrade into impurities like diketopiperazine. researchgate.netijpbs.com By subjecting the drug to stress conditions such as acid and alkaline hydrolysis, oxidation, and photolysis, the formation of degradation products can be tracked by observing changes in the UV spectrum. researchgate.net Different spectrophotometric methods have been developed based on the reaction of enalapril with various reagents to form colored products, allowing for quantification at different wavelengths and providing alternative approaches for stability studies. nih.govresearchgate.net For example, one method is based on the reaction with potassium iodate (B108269) and potassium iodide, forming a yellow-colored product with an absorbance maximum at 352 nm. nih.govresearchgate.net
Interactive Data Table: UV-Visible Spectrophotometry Parameters for Enalapril Analysis
| Parameter | Value | Reference |
|---|---|---|
| λmax | 207-208 nm | farmaciajournal.comresearchgate.net |
| Solvent/Buffer | Phosphate buffer (pH 4) | farmaciajournal.comresearchgate.net |
| Linearity Range | 1-20 µg/mL, 2-28 µg/mL | farmaciajournal.comresearchgate.net |
| Limit of Detection (LOD) | 0.3721 µg/mL, 1.27 µg/mL | farmaciajournal.comwjpps.com |
| Limit of Quantification (LOQ) | 0.9019 µg/mL, 3.851 µg/mL | farmaciajournal.comwjpps.com |
| Precision (RSD %) | < 2% | researchgate.net |
Sample Preparation and Extraction Techniques in Bioanalytical Research
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization
In the bioanalysis of enalaprilat and its prodrug enalapril, effective sample preparation is crucial for accurate quantification, especially when dealing with complex biological matrices like plasma and serum. nih.gov Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed techniques, with SPE often being preferred for its superior purification performance. researchgate.netnih.gov
SPE has been successfully used for the simultaneous determination of enalapril and enalaprilat in human plasma. nih.gov The use of 96-well SPE cartridges allows for rapid and high-throughput sample processing. nih.gov Optimization of SPE involves selecting the appropriate sorbent material. For enalapril and enalaprilat, strong mixed-mode ion exchangers have been found to be effective. nih.gov The dilution of the sample prior to SPE is another critical parameter, with a 1:23 dilution ratio with water demonstrating robust results and high recovery rates. nih.gov Recovery rates for enalaprilat using SPE have been reported to be in the range of 93% to 118%. nih.gov
LLE is another viable technique for extracting enalaprilat from biological samples. nih.gov One study replaced the more hazardous acetonitrile used in protein precipitation with 1-octanol (B28484) for LLE, followed by direct large-volume injection into the chromatographic system. nih.gov This "greener" approach demonstrated the potential for environmentally friendlier bioanalytical methods without compromising analytical quality. nih.gov The choice between SPE and LLE depends on the specific requirements of the assay, including desired purity, throughput, and environmental considerations.
Protein Precipitation Techniques for Biological Matrices
Protein precipitation (PPT) is a straightforward and rapid method for sample preparation in bioanalysis, particularly for protein-rich matrices like plasma and serum. nih.govinnovareacademics.in This technique involves adding a precipitating agent, such as acetonitrile or a mixture of acetonitrile and methanol (B129727), to the biological sample to denature and precipitate proteins. innovareacademics.inscispace.com The supernatant, containing the analyte of interest, is then separated by centrifugation and can be directly analyzed or further processed. innovareacademics.inscispace.com
For the analysis of enalaprilat, a simple protein precipitation method using acetonitrile has been developed and validated. scispace.comnih.gov This approach has been shown to be effective for the simultaneous quantification of enalapril and enalaprilat in human plasma. nih.gov In one method, after the addition of an internal standard, a mixture of acetonitrile and methanol was used to precipitate plasma proteins. innovareacademics.in While PPT is simple and fast, it is a non-selective method and may not remove all matrix interferences other than proteins, which can lead to greater matrix effects compared to more sophisticated techniques like SPE. nih.gov
Reduction of Matrix Effects in Quantitative Bioanalysis
Matrix effects, which are the alteration of analyte ionization by co-eluting components from the biological matrix, are a significant challenge in quantitative bioanalysis, especially when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com These effects can lead to ion suppression or enhancement, compromising the accuracy and precision of the analytical method. nih.gov
For enalaprilat, several strategies have been employed to minimize matrix effects. One of the most effective approaches is the use of advanced sample preparation techniques like SPE. nih.gov By carefully selecting the sorbent and optimizing the extraction protocol, a significant reduction in matrix interferences can be achieved. nih.gov For instance, a study using SPE for enalaprilat analysis in serum reported a noteworthy reduction in the absolute and relative matrix effects, with the coefficient of variation for the relative matrix effect at the lower limit of quantification (LLOQ) being 6.62%. nih.gov
Another strategy to mitigate matrix effects is through chromatographic separation. nih.gov Optimizing the chromatographic conditions to separate the analyte from interfering matrix components can significantly improve the reliability of the analysis. nih.gov Furthermore, investigating the ionization polarity can also play a role. A study on enalapril and enalaprilat showed that analyzing in negative polarity resulted in less ion suppression for enalapril and even some ion enhancement for enalaprilat compared to positive polarity. nih.gov The choice of internal standard is also critical in compensating for matrix effects.
Interactive Data Table: Matrix Effect and Recovery for Enalaprilat
| Parameter | Concentration Level | Enalaprilat | Reference |
|---|---|---|---|
| Relative Matrix Effect (CV%) | LLOQ (0.18 ng/mL) | 6.62% | nih.gov |
| Relative Matrix Effect (CV%) | ULOQ (180 ng/mL) | 1.25% | nih.gov |
| Recovery | Low QC | 93% - 118% | nih.gov |
| Recovery | Medium QC | 93% - 118% | nih.gov |
| Recovery | High QC | 93% - 118% | nih.gov |
| Ion Suppression (Positive Polarity) | - | ~30-35% | nih.gov |
Method Validation Principles and Practices
Adherence to International Guidelines (e.g., ICH, FDA, EMA)
The validation of bioanalytical methods for enalaprilat dihydrate is strictly governed by international guidelines established by regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). wjpps.comnih.govuni-duesseldorf.deunite.iteuropa.eueuropa.eu These guidelines ensure that the analytical methods are reliable, reproducible, and fit for their intended purpose, which is crucial for generating data that supports regulatory submissions. europa.eu
A full method validation for enalaprilat typically includes the assessment of several key parameters:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Accuracy: The closeness of the determined value to the true value, often expressed as a percentage of recovery. wjpps.comnih.gov For enalaprilat, accuracy is expected to be within ±15% of the nominal concentration (±20% at the LLOQ). nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. wjpps.comnih.gov This is usually expressed as the relative standard deviation (RSD) and should not exceed 15% (20% at the LLOQ). nih.gov
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. wjpps.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. wjpps.com
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions. nih.gov
Bioanalytical methods for enalaprilat have been successfully validated according to these stringent guidelines. nih.govnih.gov For instance, an HPLC-MS/MS method for enalaprilat in human serum was fully validated in compliance with FDA and EMA bioanalytical guidelines. nih.gov Similarly, methods for quantifying enalaprilat in various pharmaceutical formulations have been validated as per ICH guidelines. ijpbs.comwjpps.com Adherence to these international standards is a prerequisite for the acceptance of analytical data by regulatory authorities worldwide. unite.iteuropa.eu
Assessment of Linearity, Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantification (LOQ)
The validation of analytical methods for Enalaprilat dihydrate is critical to ensure the reliability and accuracy of quantitative results. This process involves a rigorous assessment of several key performance parameters as stipulated by International Council for Harmonisation (ICH) guidelines. scispace.com
Linearity Linearity studies demonstrate that the analytical method's response is directly proportional to the concentration of the analyte within a given range. For Enalaprilat dihydrate, linearity is typically established by preparing a series of standard solutions at different concentrations and analyzing them. The response (e.g., peak area in chromatography) is then plotted against concentration, and a linear regression analysis is performed.
In a bioanalytical HPLC-MS/MS method, the calibration curve for Enalaprilat dihydrate was found to be linear over the concentration range of 1.00 to 100.00 ng/mL in human plasma. innovareacademics.in The relationship between the peak area ratio and concentration was defined by the regression equation Y = 0.00833x + 0.00133, with a correlation coefficient (r²) of 0.9995, indicating a strong linear relationship. innovareacademics.in Another study also confirmed linearity for Enalaprilat dihydrate in the range of 1-100 ng/mL. innovareacademics.in Similarly, an HPLC method optimized for determining related compounds in Enalapril maleate tablets established linearity for Enalaprilat over a specified range, demonstrating the method's suitability for quality control. tsijournals.com
Table 1: Linearity Data for Enalaprilat Dihydrate
| Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| HPLC-MS/MS | Human Plasma | 1 - 100 ng/mL | 0.9995 | innovareacademics.in |
| HPLC-MS/MS | Human Plasma | 1 - 100 ng/mL | >0.99 | innovareacademics.in |
| HPLC | - | 0.8 - 24 µg/mL* | >0.999 | turkjps.org |
| HPLC | - | Specified Range | Not Specified | tsijournals.com |
Data for Enalapril, presented for context on typical ACE inhibitor analysis.
Accuracy and Precision Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.
For a bioanalytical method, accuracy and precision were determined by analyzing quality control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC). The intra-assay precision for Enalaprilat dihydrate was demonstrated with a coefficient of variation (%CV) between 0.221% and 0.547%, while inter-day precision %CV ranged from 0.264% to 0.773%. innovareacademics.in The accuracy at these levels was found to be within 98.0% to 103.2%. innovareacademics.ininnovareacademics.in In another validation study, the mean accuracy results for QC samples were within the guideline requirement of ±15% at all concentration levels, and the intra-run precision ranged from 4.9% to 18.0%. nih.gov
Table 2: Accuracy and Precision Data for Enalaprilat Dihydrate
| Parameter | Concentration Level | Acceptance Criteria | Observed Value | Reference |
|---|---|---|---|---|
| Intra-day Precision (%CV) | LQC, MQC, HQC | ≤15% | 0.221% - 0.547% | innovareacademics.in |
| LQC, MQC, HQC | ≤20% at LLOQ, ≤15% others | 4.9% - 18.0% | nih.gov | |
| Inter-day Precision (%CV) | LQC, MQC, HQC | ≤15% | 0.264% - 0.773% | innovareacademics.in |
| Not Specified | Not Specified | Not Reported | ||
| Accuracy (% Recovery) | LQC, MQC, HQC | 85-115% | 98.0% - 103.2% | innovareacademics.ininnovareacademics.in |
| LQC, MQC, HQC | 80-120% at LLOQ, 85-115% others | Within ±15% of nominal | nih.gov |
Limit of Detection (LOD) and Limit of Quantification (LOQ) The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.com These are crucial for analyzing impurities and degradation products, such as Enalaprilat dihydrate, which may be present at very low levels.
LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 σ/S; LOQ = 10 σ/S). scispace.com In the development of an HPLC method for Enalapril maleate and its impurities, the LOD and LOQ for Enalaprilat were found to be 0.021% and 0.062%, respectively, highlighting the method's high sensitivity. scispace.comresearchgate.net Another optimized HPLC method reported an LOD of 0.024 µg/mL and an LOQ of 0.080 µg/mL for Enalaprilat. tsijournals.com A bioanalytical method designed for pediatric studies established an even lower LOQ of 0.18 ng/mL for Enalaprilat in serum. nih.gov
Table 3: Sensitivity Data for Enalaprilat Dihydrate
| Method | Parameter | Value | Reference |
|---|---|---|---|
| HPLC | LOD | 0.021% | scispace.com |
| LOQ | 0.062% | scispace.com | |
| HPLC | LOD | 0.024 µg/mL | tsijournals.com |
| LOQ | 0.080 µg/mL | tsijournals.com | |
| HPLC-MS/MS | LOD | Not Reported | |
| LLOQ | 0.18 ng/mL | nih.gov |
Stability-Indicating Method Development and Validation
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. ijpbs.com The development of a SIAM for a drug substance like Enalaprilat dihydrate involves subjecting it to forced degradation under various stress conditions to generate potential degradation products. nih.govijper.org
Forced Degradation Studies Forced degradation, or stress testing, is performed to demonstrate the specificity of the method. nih.gov It involves exposing the drug substance to conditions more severe than accelerated stability testing. Typical stress conditions include hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress. nih.govresearchgate.net
Studies on Enalapril maleate, the prodrug of Enalaprilat, have shown that it degrades under various stress conditions. nih.gov The primary degradation products consistently identified are Enalaprilat dihydrate (formed via hydrolysis) and a diketopiperazine derivative (formed via intramolecular cyclization). tsijournals.comresearchgate.netnih.gov In one comprehensive study, Enalapril maleate was subjected to hydrolysis with 0.1N HCl and 0.1N NaOH at 80°C, oxidative conditions, and photolysis. nih.gov Significant degradation was observed primarily under acidic and basic conditions, leading to the formation of Enalaprilat and the diketopiperazine. researchgate.netnih.gov The solid drug was found to be relatively stable, with only minor product formation under accelerated temperature and humidity conditions. nih.gov
Table 4: Summary of Forced Degradation Conditions and Major Products
| Stress Condition | Conditions | Major Degradation Products Identified | Reference |
|---|---|---|---|
| Acid Hydrolysis | 0.1N HCl at 80°C | Enalaprilat, Diketopiperazine | nih.gov |
| Base Hydrolysis | 0.1N NaOH at 80°C | Enalaprilat, Diketopiperazine | researchgate.netnih.gov |
| Neutral Hydrolysis | Water at 80°C | Enalaprilat, Diketopiperazine | nih.gov |
| Oxidative | H₂O₂ at Room Temperature | Variable Products | nih.gov |
| Photolytic | UV or Sunlight Exposure in Solution | Variable Products | nih.gov |
| Thermal (Solid State) | 50°C for 60 days | Minor Products | nih.gov |
Method Validation The validation of a stability-indicating method confirms its suitability for its intended purpose. A key aspect is demonstrating specificity, which is the ability to resolve the API peak from all potential degradation product peaks. Chromatographic methods like High-Performance Liquid Chromatography (HPLC) are predominantly used for this purpose.
Several stability-indicating HPLC methods have been developed and validated for Enalapril and its related substances, including Enalaprilat dihydrate. ijpbs.comresearchgate.net One such method utilized a Grace Platinum C8 column with a mobile phase of acetonitrile and phosphate buffer (pH 2.2), with UV detection at 215 nm. scispace.comresearchgate.netscienceopen.com This method successfully separated Enalapril maleate from Enalaprilat dihydrate and diketopiperazine with good resolution. researchgate.net The validation, performed according to ICH guidelines, confirmed the method's specificity, and the analysis of stressed samples showed no interference from degradation products at the retention time of the main compound. scispace.comresearchgate.net The ability to separate Enalaprilat from other compounds proves the method is stability-indicating and suitable for the analysis of stability samples and routine quality control. ijpbs.com
Pre Clinical Pharmacological and Biopharmaceutical Investigations Non Human in Vitro/in Vivo Models
In Vitro Enzyme Kinetics in Non-Human Models
Species-Specific Differences in ACE Inhibition (e.g., Human vs. Rat/Sheep plasma)
The inhibitory potency of enalaprilat (B1671235) on angiotensin-converting enzyme (ACE) exhibits notable variation across different species. In vitro studies have demonstrated that enalaprilat inhibits the hydrolysis of certain substrates in a concentration-dependent manner, with differing IC₅₀ values observed in plasma from humans, sheep, and rats. For instance, the IC₅₀ value for enalaprilat in both human and sheep plasma has been reported to be 2 nM, while in rat plasma, a higher IC₅₀ of 10 nM was observed, indicating a lower potency in this species. nih.govtandfonline.com
These differences in enzyme inhibition are significant. For example, research on the inhibition of sheep testicular and epididymal ACE by various inhibitors, including enalapril (B1671234), has revealed distinct inhibitory constants (I₅₀ and Ki), reflecting varying affinities of the inhibitors for the enzyme in these tissues. researchgate.net Such species-specific variations in ACE inhibition are crucial for the interpretation and extrapolation of preclinical data to human clinical scenarios. ahajournals.org It has been noted that while ACE is present in both plasma and tissues, the affinity of ACE inhibitors can differ, which may influence their pharmacological effects. ahajournals.org
Table 1: In Vitro ACE Inhibition of Enalaprilat in Plasma from Different Species
| Species | IC₅₀ (nM) |
|---|---|
| Human | 2 |
| Sheep | 2 |
| Rat | 10 |
Data sourced from Karanam et al. (2007). nih.gov
Enzyme Inhibition in Organ Homogenates and Plasma
Enalaprilat's inhibitory action on ACE is not limited to plasma but extends to various organ tissues. In vitro investigations using rat organ homogenates have shown that enalaprilat can effectively inhibit ACE activity. For example, in rat lung homogenate supernatant, enalaprilat demonstrated significant inhibition of the conversion of a peptidyl antagonist, with maximum inhibition of approximately 80% reached at a concentration of 1 µM. nih.gov
Studies have also been conducted on ACE from different sheep tissues, revealing variations in inhibition by enalaprilat. researchgate.net The inhibitory constants (IC₅₀ and Ki) for enalaprilat differed between kidney, lung, and serum ACE in sheep, with the renal ACE showing a significantly higher IC₅₀ and Ki compared to serum ACE. researchgate.net This suggests that the local tissue environment and potential differences in ACE isoforms can influence the inhibitory activity of enalaprilat. The observation that inhibitors may block ACE functions to varying degrees in different tissues underscores the complexity of its pharmacological action. researchgate.net
Prodrug Conversion and Metabolism in Animal Models
Hepatic Bioactivation Studies
Enalapril is a prodrug that requires in vivo hydrolysis to its active metabolite, enalaprilat, to exert its therapeutic effect. drugbank.comsmpdb.cafda.gov This bioactivation is a critical step in its mechanism of action. drugbank.com Preclinical studies in various animal models have confirmed that the liver is a primary site for this conversion. fda.govmerckvetmanual.com
In vitro experiments have shown that liver homogenates from rats, dogs, and humans are all capable of hydrolyzing enalapril to enalaprilat. fda.gov However, the extent of this conversion can vary between species. While the liver is the main site of bioactivation, some degree of hydrolysis has also been observed in the plasma of certain species like rats, mice, and gerbils, but not in humans, dogs, rabbits, monkeys, cats, or hamsters. fda.gov In vivo evidence from studies in dogs and monkeys further supports the occurrence of post-absorptive hydrolysis. fda.gov
Evaluation of Metabolic Pathways Beyond Enalaprilat Formation
While the primary metabolic pathway for enalapril is its conversion to enalaprilat, other metabolic routes have been explored in animal models. fda.gov In monkeys, for instance, studies using radiolabeled enalapril have suggested the presence of other metabolites. fda.gov When monkeys were administered enalapril labeled with ¹⁴C in the proline portion of the molecule, proline was identified as a potential metabolite. fda.gov Furthermore, when enalapril labeled in the phenylpropyl portion was used, a des-propyl metabolite was identified in the urine, accounting for approximately 16% of the radioactivity. fda.gov This particular metabolic pathway was not observed in rats or dogs, highlighting species-specific differences in enalapril metabolism. fda.gov In contrast, in humans, there is no evidence of metabolites of enalapril other than enalaprilat. fda.gov
Distribution Studies in Animal Models
The distribution of enalapril and its active metabolite, enalaprilat, has been investigated in several animal models, revealing widespread tissue distribution but limited accumulation. Following intravenous administration of ¹⁴C-enalapril to rats, radioactivity was broadly distributed in tissues within one hour and was barely detectable in most tissues after 48 hours. fda.gov Notably, lung tissue exhibited the highest levels of radioactivity at 24 and 48 hours post-administration. fda.gov Studies involving multiple doses in rats did not show significant tissue accumulation of the drug or its metabolites. fda.gov
The ability of enalapril and enalaprilat to cross biological barriers varies. In dogs, both enalapril and enalaprilat cross the blood-brain barrier poorly. drugbank.comfda.gov Enalapril has been shown to cross the placental barrier in pregnant hamsters. fda.gov In lactating rats, radioactivity from ¹⁴C-enalapril was detected in milk. fda.govfda.gov
Tissue Distribution (e.g., Blood-Brain Barrier Penetration in Dogs)
Studies investigating the distribution of enalaprilat in various tissues have revealed important characteristics regarding its ability to permeate biological barriers. Notably, research in canine models has consistently shown that enalaprilat, along with its prodrug enalapril, demonstrates poor penetration across the blood-brain barrier. nih.govnih.govpharmacompass.comfda.govpfizer.com This suggests limited distribution into the central nervous system. nih.gov Furthermore, multiple doses of enalapril maleate (B1232345) in rats did not lead to accumulation in any specific tissues, indicating efficient clearance from the body. nih.govpfizer.com
Placental Transfer and Secretion in Milk in Animal Models (e.g., Rats, Hamsters, Dogs)
Pre-clinical studies in animal models have demonstrated that enalaprilat can cross the placental barrier. pharmacompass.comdrugbank.comsmolecule.com Specifically, radioactivity was detected crossing the placenta after the administration of labeled enalapril to pregnant hamsters. nih.govpfizer.com This indicates the potential for fetal exposure to the drug.
In lactating rats, radioactivity was also found in milk following the administration of ¹⁴C-labeled enalapril maleate, signifying its secretion into breast milk. nih.govfda.govpfizer.com While minimal penetration into breast milk has been noted, significant fetal transfer occurs. pharmacompass.comdrugbank.comsmolecule.com
Protein Binding in Plasma (e.g., limited data from human plasma used in research)
The binding of enalaprilat to plasma proteins is an important factor influencing its distribution and availability to target tissues. Based on limited data from in vitro studies using human plasma, it is reported that less than 50% of enalaprilat is bound to plasma proteins. drugbank.com Other sources suggest that approximately 50-60% of enalaprilat is bound to serum proteins. regionostergotland.semedcentral.com
Research has identified two distinct binding sites for enalaprilat on plasma proteins: a low-affinity, high-capacity site and a high-affinity, low-capacity site. medcentral.com The binding to the high-affinity site is thought to represent enalaprilat's interaction with circulating ACE, which may contribute to the prolonged terminal elimination phase of the drug. medcentral.com Following intravenous administration, a small fraction of enalaprilat is bound to ACE, and this binding appears to be saturable, as it does not increase with higher doses. pfizer.comfda.gov
Excretion Pathways in Animal Models
Renal Clearance Mechanisms
The primary route of elimination for enalaprilat is through the kidneys. msdvetmanual.com In animal models, as in humans, enalaprilat is predominantly excreted in the urine as an unchanged drug. nih.gov More than 90% of a given dose is eliminated via this pathway within 24 hours. nih.govnih.govpfizer.com
The process of renal excretion involves both glomerular filtration and active tubular secretion. regionostergotland.semdpi.com Evidence for tubular secretion comes from the observation that the clearance of enalaprilat exceeds the glomerular filtration rate. mdpi.com Since approximately 50% of enalaprilat is bound to plasma proteins and therefore not readily filtered, tubular secretion plays a crucial role in eliminating the remaining drug from the bloodstream. mdpi.com
Impact of Renal Impairment on Enalaprilat Disposition in Animal Studies
Studies in animal models have demonstrated that renal impairment significantly affects the disposition of enalaprilat. In dogs with experimentally induced renal failure, the exposure to enalaprilat was increased. nih.govvin.com Specifically, the area under the plasma concentration-time curve (AUC) for enalaprilat was significantly higher in dogs with renal impairment compared to those with normal renal function. nih.gov
This accumulation of enalaprilat in the presence of renal dysfunction is a direct consequence of its primary reliance on renal excretion. msdvetmanual.com When the glomerular filtration rate is reduced, the elimination of enalaprilat is slowed, leading to its accumulation in the body. nih.gov The half-life of enalaprilat is prolonged in animals with renal failure. msdvetmanual.com
Table 1: Impact of Experimental Renal Impairment on Enalaprilat Pharmacokinetics in Dogs
| Parameter | Before Renal Impairment | After Renal Impairment | P-value |
| Glomerular Filtration Rate (mL/kg/minute) | 3.3 +/- 0.7 | 1.7 +/- 0.3 | < .001 |
| Enalaprilat AUC (micrograms.minute/mL) | 23.6 +/- 14.7 | 42.4 +/- 20.9 | < .01 |
| Enalaprilat Cmax (ng/mL) | 43.9 +/- 32.9 | 59.1 +/- 23.3 | > .05 |
| Data sourced from a study on the effects of renal impairment on enalapril disposition in dogs. nih.gov |
Investigations of Toxicological Endpoints in Pre-clinical Models
Pre-clinical toxicology studies have been conducted to assess the safety profile of enalaprilat. In rodent models, the median lethal dose (LD50) has been determined for various routes of administration. regionostergotland.se For instance, the intraperitoneal LD50 in rodents was between 300 and 600 mg/kg. regionostergotland.se Following intravenous administration in mice, the LD50 was greater than 2 g/kg. regionostergotland.se
Reproductive toxicity studies in rats indicated that enalapril did not have teratogenic effects. regionostergotland.se However, fetotoxic effects have been observed in several animal species. regionostergotland.se In both in vivo and in vitro tests, enalapril and enalaprilat did not show any mutagenic effects. regionostergotland.se
Table 2: Pre-clinical Toxicological Data for Enalaprilat
| Animal Model | Route of Administration | Toxicological Endpoint | Finding |
| Rodents | Intraperitoneal | LD50 | 300-600 mg/kg regionostergotland.se |
| Mice | Intravenous | LD50 | >2 g/kg regionostergotland.se |
| Rats | - | Reproductive Toxicity | No teratogenic effects regionostergotland.se |
| Various | - | Fetotoxicity | Observed in several species regionostergotland.se |
| - | In vivo / In vitro | Mutagenicity | No mutagenic effects regionostergotland.se |
Mutagenicity and Genotoxicity Assessments (in vitro and in vivo animal studies)
Enalaprilat and its prodrug, enalapril maleate, have been evaluated in a range of in vitro and in vivo assays to determine their potential for mutagenicity and genotoxicity. drugs.comfda.gov
In vitro, enalaprilat injection was found to be non-mutagenic in the Ames microbial mutagen test, both with and without metabolic activation. pfizer.compfizer.comfda.gov Similarly, neither enalapril maleate nor its active diacid form, enalaprilat, showed mutagenic activity in the Ames test. drugs.comnih.gov Enalapril also tested negative in the rec-assay and a reverse mutation assay using E. coli. drugs.comfda.govfda.gov
However, results from mammalian cell assays have been mixed. In a sister chromatid exchange assay with cultured Chinese hamster cells, enalapril was not mutagenic. sterimaxinc.com Yet, an in vitro chromosomal aberration test on enalapril revealed clastogenic effects at concentrations of 10 and 20 mg/mL, but not at 5 mg/mL. sterimaxinc.com Another study reported equivocal evidence for mutation in hamster ovary cells. hpc-standards.com
In vivo genotoxicity studies have generally shown negative results. Enalapril was negative in the micronucleus test with mice and in a cytogenetic study using mouse bone marrow. drugs.comfda.govfda.gov Despite this, some in vivo tests have reportedly yielded positive results for enalaprilat. hpc-standards.com
Table 1: Summary of Mutagenicity and Genotoxicity Studies for Enalaprilat and Enalapril
| Test System | Compound Tested | Result | Citation |
|---|---|---|---|
| In Vitro Assays | |||
| Ames Microbial Mutagen Test | Enalaprilat | Not Mutagenic | pfizer.compfizer.comfda.gov |
| Ames Microbial Mutagen Test | Enalapril Maleate / Enalaprilat | Not Mutagenic | drugs.comnih.gov |
| Rec-Assay | Enalapril | Negative | sterimaxinc.com |
| Reverse Mutation Assay (E. coli) | Enalapril | Negative | drugs.comfda.gov |
| Sister Chromatid Exchange (Cultured Chinese Hamster Cells) | Enalapril | Not Mutagenic | sterimaxinc.com |
| Chromosomal Aberration (Cultured Chinese Hamster Cells) | Enalapril | Clastogenic at 10 & 20 mg/mL | sterimaxinc.com |
| Mutation Assay (Hamster Ovary) | Enalaprilat | Negative | hpc-standards.com |
| Mutation Assay (Hamster Ovary) | Enalaprilat | Equivocal Evidence | hpc-standards.com |
| In Vivo Assays | |||
| Micronucleus Test (Mouse) | Enalapril | Negative | drugs.comfda.gov |
| Cytogenetic Study (Mouse Bone Marrow) | Enalapril | Negative | drugs.comfda.govfda.gov |
| Unspecified In Vivo Tests | Enalaprilat | Positive Results Obtained | hpc-standards.com |
Reproductive Performance Studies in Animal Models (e.g., Rats)
Studies conducted on animal models have investigated the effects of enalapril on reproductive performance. In studies involving male and female rats, administration of enalapril at doses up to 90 mg/kg/day did not result in any adverse effects on reproductive capabilities. fda.govpfizer.comfda.govdrugs.comdrugbank.com This dosage is approximately 26 times the maximum recommended human daily dose (MRHDD) when compared on a body surface area basis. pfizer.comfda.govdrugs.com Animal testing has generally indicated that enalaprilat does not have adverse effects on fertility. hpc-standards.com Furthermore, studies in spontaneously hypertensive rats showed that enalapril treatment protected the testicles from hypertension-induced morphological changes and restored normal spermatozoid production. nih.gov While no teratogenic effects were observed in studies of pregnant rats and rabbits, fetotoxicity did occur in rabbits at doses of 1 mg/kg/day or more. pfizer.comdrugs.comdrugbank.com
Table 2: Reproductive and Developmental Toxicity Studies of Enalapril in Animal Models
| Species | Parameter Studied | Dosage | Findings | Citation |
|---|---|---|---|---|
| Rat (Male & Female) | Reproductive Performance | Up to 90 mg/kg/day | No adverse effects observed. | fda.govpfizer.comdrugs.comdrugbank.com |
| Rat | Fertility | Not specified | Animal testing did not show any effects on fertility. | hpc-standards.com |
| Rat (Spontaneously Hypertensive) | Testicular Morphology & Sperm Production | Not specified | Enalapril treatment partially protected testicles and restored normal sperm production. | nih.gov |
| Rat | Teratogenicity | Up to 200 mg/kg/day | No teratogenic effects observed. | drugbank.com |
| Rabbit | Teratogenicity | Doses up to 57 times MRHDD | No teratogenic effects observed. | pfizer.comdrugs.com |
| Rabbit | Fetotoxicity | ≥ 1 mg/kg/day | Maternal and fetal toxicity occurred. | drugbank.com |
In Vitro Studies on Viral Replication Inhibition (e.g., SARS-CoV-2 in Vero E6 cells)
The potential antiviral activity of enalaprilat dihydrate has been investigated in vitro, specifically against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). In a study using Vero E6 cells, a cell line commonly used for viral replication studies, the effect of enalaprilat dihydrate on SARS-CoV-2 replication was assessed. researchgate.netnih.gov The cells were treated with various concentrations of the compound and subsequently infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05. researchgate.netnih.gov After 24 hours, the viral RNA copy number in the cell supernatant was quantified using qRT-PCR to measure the extent of viral replication. researchgate.netnih.gov The results of this study indicated that enalaprilat dihydrate did not produce any significant inhibition of SARS-CoV-2 replication in this model. researchgate.netnih.gov
Table 3: In Vitro Antiviral Activity of Enalaprilat Dihydrate
| Virus | Cell Line | Key Parameter Measured | Outcome | Citation |
|---|---|---|---|---|
| SARS-CoV-2 | Vero E6 | Viral RNA copy number in supernatant | No significant inhibition of viral replication observed. | researchgate.netnih.gov |
Q & A
Q. What experimental models are suitable for evaluating the ACE inhibitory activity of enalaprilat dihydrate?
Enalaprilat dihydrate's ACE inhibition can be assessed using recombinant human ACE in HEK 293 cells or human umbilical vein endothelial cells (HUVECs) due to its high specificity for ACE . In vivo, spontaneous hypertensive rat (SHR) models are effective for studying tissue-specific ACE inhibition (e.g., serum, kidney, brain, aorta) and hemodynamic effects like NO-mediated vasodilation . Dose-response studies should include intravenous administration, as enalaprilat lacks oral bioavailability .
Q. How should enalaprilat dihydrate be stored to ensure stability in experimental settings?
Store the powder at -25°C to -15°C for long-term stability (3 years). For dissolved solutions, use -85°C to -65°C (2-year stability). Avoid repeated freeze-thaw cycles and exposure to light/moisture, as the compound is hygroscopic and exhibits pseudopolymorphism . Pre-centrifuge lyophilized powder before reconstitution to ensure complete dissolution .
Q. What analytical methods are recommended for quantifying enalaprilat dihydrate in biological samples?
High-performance liquid chromatography (HPLC) with UV detection is standard for purity testing (e.g., pharmacopeial methods using acetonitrile/water gradients) . For plasma samples, LC-MS/MS with deuterated internal standards (e.g., enalaprilat-d5) improves sensitivity and minimizes matrix effects. Extraction protocols typically involve protein precipitation with methanol or acetonitrile .
Advanced Research Questions
Q. How can contradictory data on tissue-specific ACE inhibition by enalaprilat dihydrate be resolved?
Discrepancies in tissue penetration (e.g., strong brain ACE inhibition vs. weak aortic effects) may arise from differences in metabolic activation or local ACE isoform expression. To address this:
Q. Why do reported IC50 values for enalaprilat dihydrate vary between 1.2 nM and 1.94 nM?
Variations may stem from assay conditions (e.g., ACE source, buffer pH, incubation time). For consistency:
Q. What mechanisms underlie enalaprilat dihydrate’s B1 receptor interactions despite lacking direct binding?
Although enalaprilat does not bind B1 receptors, it potentiates Lys-des-Arg⁹-BK signaling via ACE-mediated modulation of bradykinin degradation. To investigate:
Q. How can researchers optimize LC-MS methods for simultaneous quantification of enalaprilat dihydrate and other ACE inhibitors?
Key considerations include:
- Column selection: C18 columns with 2.6 μm particles improve resolution for polar metabolites .
- Mobile phase: Ammonium acetate (5 mM) in water/acetonitrile gradients enhances ionization .
- Internal standards: Isotope-labeled analogs (e.g., enalaprilat-d5) correct for matrix variability .
- Sensitivity: Lower limits of quantification (LLOQ) ≤1 ng/mL are achievable with optimized extraction .
Methodological Notes
- Contradictory Evidence : Address discrepancies in IC50 values or tissue effects by replicating studies under standardized conditions .
- Advanced Techniques : Combine in vitro binding assays (e.g., radiolabeled ACE) with in vivo hemodynamic profiling to resolve mechanistic ambiguities .
- Quality Control : Adhere to pharmacopeial guidelines (Ph. Eur. 6.2, USP 31) for purity and stability testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
